(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
Brand Name: Vulcanchem
CAS No.: 137769-30-3
VCID: VC21175175
InChI: InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
SMILES: CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C35H29OP
Molecular Weight: 496.6 g/mol

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

CAS No.: 137769-30-3

Cat. No.: VC21175175

Molecular Formula: C35H29OP

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine - 137769-30-3

Specification

CAS No. 137769-30-3
Molecular Formula C35H29OP
Molecular Weight 496.6 g/mol
IUPAC Name diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane
Standard InChI InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3
Standard InChI Key RQYTYDOSGVUKHB-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

PropertyValue/Description
CAS Number189274-36-0
Molecular FormulaC35H29OP
Molecular Weight496.58 g/mol
Physical StateSolid
Storage RequirementsInert atmosphere, Room Temperature
Purity (Commercial)Typically 98%

Synthesis and Preparation

Key Intermediates

Important intermediates in this synthetic route may include:

  • (R)-2,2'-Bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl

  • (R)-(+)-2-Diphenylphosphinyl-2'-trifluoromethanesulfonyloxy-1,1'-binaphthyl

  • (R)-(−)-2-Diphenylphosphinyl-2'-hydroxy-1,1'-binaphthyl

  • (R)-(+)-2-Diphenylphosphinyl-2'-isopropoxy-1,1'-binaphthyl

The transformation from phosphine oxide to phosphine typically employs reducing agents such as trichlorosilane with a tertiary amine base, as documented for analogous compounds .

Applications in Asymmetric Catalysis

Mechanism of Action

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine functions as a ligand by coordinating with transition metal centers to form catalyst complexes. The resulting complex can then interact with substrate molecules in a manner influenced by the ligand's chirality, leading to preferential formation of one enantiomer over the other in asymmetric reactions.

The isopropoxy substituent provides several advantages:

  • Enhanced solubility in organic solvents

  • Altered electronic properties compared to BINAP

  • Additional steric bulk that can influence selectivity

  • Potential for hydrogen bonding interactions with substrates

Catalytic Applications

This compound has demonstrated effectiveness in various asymmetric catalytic processes, including:

  • Asymmetric hydrogenation reactions

  • Asymmetric Heck reactions

  • Asymmetric aldol reactions

  • Enantioselective hetero-Diels-Alder reactions

The ligand can form complexes with various transition metals including rhodium, palladium, ruthenium, and gold, each offering unique reactivity profiles . For instance, when complexed with Ag(I), it can catalyze asymmetric aldol reactions between alkenyl trichloroacetates and aldehydes, as well as enantioselective hetero-Diels-Alder reactions of azo compounds .

Table 2: Catalytic Applications of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

Reaction TypeMetal ComplexSubstratesTypical Selectivity
Asymmetric HydrogenationRh, RuUnsaturated compoundsHigh enantioselectivity
Asymmetric AldolAgAlkenyl trichloroacetates, aldehydesGood to excellent ee
Hetero-Diels-AlderAgAzo compounds, dienesGood to excellent ee
C-C Bond FormationPdVarious coupling partnersModerate to high ee

Comparison with Related Ligands

The chemical structure of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine places it within a family of structurally related chiral phosphine ligands. Table 3 compares key properties with similar compounds.

Table 3: Comparison of (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine with Related Ligands

LigandKey Structural FeaturesDistinctive PropertiesCAS Number
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphineMonophosphine with isopropoxy groupEnhanced solubility, modified electronic properties189274-36-0
(R)-BINAPDiphosphine with no alkoxy groupsHighly effective for many reactions, less soluble76189-55-4
(R)-(2'-Methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphineMonophosphine with methoxy groupSimilar to isopropoxy variant but less bulky145964-33-6

The specific choice between these ligands often depends on the particular reaction being catalyzed, as each offers different advantages in terms of selectivity, reactivity, and solubility.

Package SizeTypical PurityPrice Range (EUR)Delivery Timeline
100 mg98%~147.001-2 weeks
250 mg98%~500.001-2 weeks
1 g98%~2,112.001-2 weeks

Pricing information is approximate and based on available data from chemical suppliers as of April 2025. Actual prices may vary depending on quantity, supplier, and geographic location .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator